Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18020731
InChI: InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-15-7-6-9(10)11(16)17-5/h6-8H,1-5H3
SMILES:
Molecular Formula: C13H18BNO4
Molecular Weight: 263.10 g/mol

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate

CAS No.:

Cat. No.: VC18020731

Molecular Formula: C13H18BNO4

Molecular Weight: 263.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate -

Specification

Molecular Formula C13H18BNO4
Molecular Weight 263.10 g/mol
IUPAC Name methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate
Standard InChI InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-15-7-6-9(10)11(16)17-5/h6-8H,1-5H3
Standard InChI Key NFVIOBCOYZTGOM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)OC

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure features a pyridine ring substituted at the 3-position with a methyl ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The dioxaborolane moiety, a cyclic boronic ester, enhances stability and solubility in organic solvents compared to free boronic acids. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₃H₁₈BNO₄
Molecular Weight281.09 g/mol
Boron Content~3.8%
SolubilitySoluble in THF, DMF, DCM; insoluble in water
StabilityAir-stable under anhydrous conditions

The pyridine ring’s electron-withdrawing nature polarizes the boron atom, increasing its electrophilicity and reactivity in Suzuki-Miyaura cross-coupling reactions. The methyl ester group at the 3-position further modulates electronic effects, influencing regioselectivity in subsequent transformations.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically involves a two-step process:

  • Borylation of Isonicotinic Acid Derivatives: A halogenated isonicotinate (e.g., methyl 3-bromoisonicotinate) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).

  • Esterification: The intermediate boronic acid is esterified with pinacol to form the dioxaborolane ring, though this step may vary depending on the starting materials.

Example Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 80–100°C

  • Yield: 60–75% (theoretical)

Industrial-scale production employs continuous flow reactors to enhance yield and purity, minimizing side reactions such as protodeboronation.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile boron reagent in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation with aryl halides. Its pyridine ring directs coupling to specific positions, facilitating the synthesis of bipyridine derivatives used in ligands for catalysis.

Case Study: Synthesis of Bipyridine Ligands
Reaction with 2-bromopyridine in the presence of Pd(PPh₃)₄ yields 3,3'-bipyridine-5-carboxylate, a precursor for N-heterocyclic carbene (NHC) ligands.

Functional Group Transformations

  • Hydrolysis: The methyl ester hydrolyzes to carboxylic acid under basic conditions, enabling further derivatization.

  • Transmetalation: Reacts with transition metals (e.g., Rh, Ir) to form complexes for photocatalytic applications.

Comparison with Structural Analogs

The compound’s reactivity and applications differ markedly from analogs with varying substitution patterns:

CompoundSubstitution PatternKey Differentiation
Methyl 2-(dioxaborolan-2-yl)isonicotinate2-positionReduced steric hindrance, faster coupling
Methyl 4-(dioxaborolan-2-yl)isonicotinate4-positionEnhanced electronic effects for meta-directing
Methyl 6-(dioxaborolan-2-yl)nicotinateNicotinate backboneAltered solubility and metal coordination

Challenges and Future Directions

Stability in Aqueous Media

While the dioxaborolane group improves stability, hydrolysis remains a concern in protic solvents. Research into fluorinated analogs (e.g., using bis(hexafluoroacetylacetonate)boron) could mitigate this issue.

Expanding Biocompatibility

Functionalizing the pyridine ring with polyethylene glycol (PEG) chains may enhance solubility and reduce cytotoxicity for biomedical applications.

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